![molecular formula C12H16BN3O2 B6357847 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine CAS No. 1356578-38-5](/img/structure/B6357847.png)
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine
Overview
Description
The compound “6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine” contains an imidazo[1,2-b]pyridazine core, which is a type of heterocyclic compound. This core is substituted at the 6-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group .
Chemical Reactions Analysis
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group is often used in Suzuki-Miyaura cross-coupling reactions . The imidazo[1,2-b]pyridazine core could potentially undergo various reactions depending on the conditions .Scientific Research Applications
Synthesis and Chemical Properties
6-Substituted and 3,6-disubstituted imidazo[1,2-b]pyridazines, which include derivatives like 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine, have been explored for their synthesis and chemical properties. These compounds have facilitated the synthesis of new azaheterocycles and heterocyclic systems, highlighting their utility in the development of novel chemical entities (Stanovnik & Tišler, 1967).
Antiviral Properties
Research has indicated the potential of imidazo[1,2-b]pyridazine derivatives in inhibiting the replication of viruses like the bovine viral diarrhoea virus (BVDV) and hepatitis C virus (HCV). The study of these compounds has led to the discovery of specific derivatives showing selective antiviral activity, underscoring the importance of such compounds in antiviral research (Enguehard-Gueiffier et al., 2013).
Applications in Neuroscience
The central nervous system activity of various imidazo[1,2-b]pyridazine derivatives has been a subject of study. Some derivatives have shown strong binding to rat brain membranes, indicating their relevance in neuroscience research (Barlin et al., 1992).
Crystal Structure and Theoretical Studies
The derivatives of imidazo[1,2-a]pyridine, including those utilizing 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), have been synthesized and characterized through crystal structure and vibrational properties studies. These findings contribute to the understanding of molecular structures and are essential in the fields of crystallography and theoretical chemistry (Dong-Mei Chen et al., 2021).
Potential in Cancer Research
Imidazo[1,2-b]pyridazine derivatives have been evaluated for their binding to amyloid plaques in vitro, which can be significant in the context of Alzheimer's disease research. Their varying binding affinities depending on substitution patterns indicate their potential in the development of novel diagnostic tools or therapeutics for neurodegenerative diseases (Zeng et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BN3O2/c1-11(2)12(3,4)18-13(17-11)9-5-6-10-14-7-8-16(10)15-9/h5-8H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFBCTYFSMFHSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NN3C=CN=C3C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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